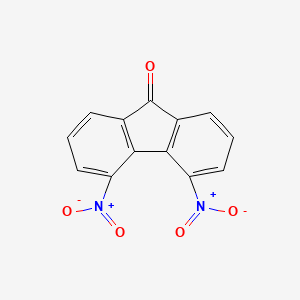![molecular formula C31H54O5 B14461902 Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate CAS No. 65838-04-2](/img/structure/B14461902.png)
Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate is an organic compound with a complex structure It is characterized by the presence of dioctyl groups and a cyclopentane ring substituted with hex-1-en-1-yl and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate typically involves the esterification of appropriate precursors. One common method involves the reaction of dioctyl alcohol with 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a plasticizer in the production of flexible PVC and other polymers.
Mechanism of Action
The mechanism of action of Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A similar compound used as a plasticizer with a different structural framework.
Bis(2-ethylhexyl) phthalate: Another plasticizer with similar applications but different chemical properties.
Uniqueness
Dioctyl 2,2’-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes with other molecules makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
65838-04-2 |
|---|---|
Molecular Formula |
C31H54O5 |
Molecular Weight |
506.8 g/mol |
IUPAC Name |
octyl 2-[4-hex-1-enyl-3-(2-octoxy-2-oxoethyl)-2-oxocyclopentyl]acetate |
InChI |
InChI=1S/C31H54O5/c1-4-7-10-13-15-18-21-35-29(32)24-27-23-26(20-17-12-9-6-3)28(31(27)34)25-30(33)36-22-19-16-14-11-8-5-2/h17,20,26-28H,4-16,18-19,21-25H2,1-3H3 |
InChI Key |
UTJGSRWEFSGXND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC1CC(C(C1=O)CC(=O)OCCCCCCCC)C=CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



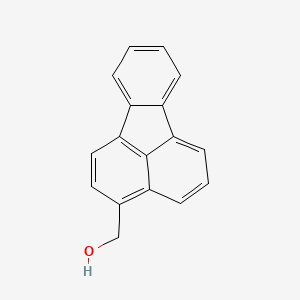
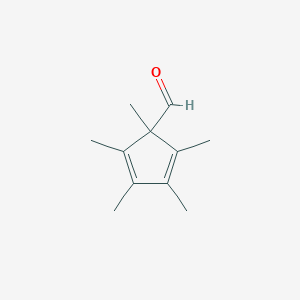

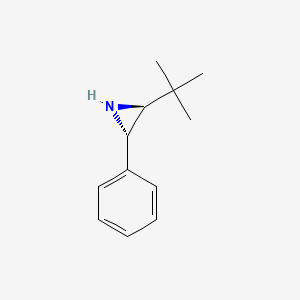
![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
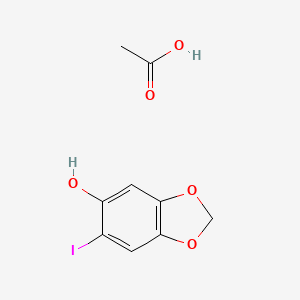
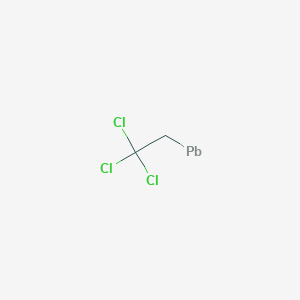

![Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]](/img/structure/B14461870.png)
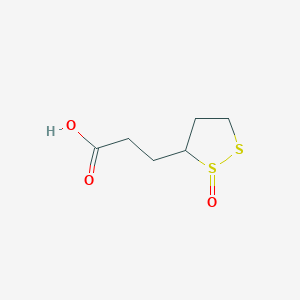
![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)
